4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride
Overview
Description
4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoyl chloride typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the benzoyl chloride derivative .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Condensation Reactions: It can participate in condensation reactions with hydrazines or hydrazides to form hydrazones or hydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds.
Major Products Formed: The major products formed from these reactions include amides, esters, thioesters, ketones, hydrazones, and hydrazides, depending on the nature of the nucleophile and the reaction conditions.
Scientific Research Applications
4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)benzoyl chloride depends on its application. In medicinal chemistry, it often acts as an acylating agent, modifying the structure of target molecules to enhance their biological activity. The triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and coordination with metal ions .
Comparison with Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)benzoyl chloride: This compound has a similar structure but features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This is the carboxylic acid precursor to 4-(1H-1,2,4-triazol-1-yl)benzoyl chloride.
Uniqueness: The uniqueness of this compound lies in its ability to act as a versatile acylating agent, facilitating the synthesis of a wide range of bioactive molecules. The presence of the 1,2,4-triazole ring enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-9(14)7-1-3-8(4-2-7)13-6-11-5-12-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDCXLDFBXYXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664942 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162848-17-1 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162848-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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